molecular formula C13H16O5 B577516 2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid CAS No. 1263282-79-6

2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid

Cat. No.: B577516
CAS No.: 1263282-79-6
M. Wt: 252.266
InChI Key: GLCNFWQJPDOWAQ-UHFFFAOYSA-N
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Description

2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety. This compound is of interest in organic synthesis, particularly in the protection of functional groups during multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid typically involves the protection of the phenyl ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of 4-hydroxyphenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, thereby enhancing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Jones reagent (CrO3 in H2SO4)

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane

Major Products

    Oxidation: 2-(4-(Tert-butoxycarbonyl)phenyl)-2-oxoacetic acid

    Reduction: 2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyethanol

    Substitution: 2-(4-Aminophenyl)-2-hydroxyacetic acid

Scientific Research Applications

2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid primarily involves the protection and deprotection of functional groups. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthetic processes. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of a free amine .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butoxycarbonyl)phenylboronic acid
  • 4-(Tert-butoxycarbonyl)phenylboronic acid pinacol ester
  • 4-(Tert-butoxycarbonyl)phenylacetic acid

Uniqueness

2-(4-(Tert-butoxycarbonyl)phenyl)-2-hydroxyacetic acid is unique due to its combination of a Boc-protected phenyl ring and a hydroxyacetic acid moiety. This dual functionality allows it to serve as a versatile intermediate in organic synthesis, providing both protection and reactivity .

Properties

IUPAC Name

2-hydroxy-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-12(17)9-6-4-8(5-7-9)10(14)11(15)16/h4-7,10,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCNFWQJPDOWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677420
Record name [4-(tert-Butoxycarbonyl)phenyl](hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263282-79-6
Record name [4-(tert-Butoxycarbonyl)phenyl](hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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